molecular formula C23H27N5O4 B11601437 6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11601437
M. Wt: 437.5 g/mol
InChI Key: HZKQXLDSLMFBPY-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic scaffold with a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key structural elements include:

  • Oxolanylmethyl substituents: Two oxolane (tetrahydrofuran) rings attached via methylene bridges at the N7 and carboxamide positions, enhancing solubility in polar solvents.
  • Functional groups: An imino group at C6, a ketone at C2, and a carboxamide at C5, which may influence reactivity and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves a multi-step process. One common method is the Biginelli reaction, which is a one-pot synthesis involving the condensation of urea, an aldehyde, and a β-keto ester in the presence of a catalyst such as zinc chloride (ZnCl₂) in ethanol at elevated temperatures . This reaction is known for its operational simplicity and environmentally friendly conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions.
  • Reagent in Organic Reactions : It can be utilized as a reagent in synthetic pathways, facilitating the creation of derivatives with specific properties.

Biology

  • Biological Activity : Preliminary studies indicate that this compound may possess antimicrobial and anticancer properties. Its interaction with biological targets could lead to new therapeutic agents.
  • Biochemical Probes : It may function as a biochemical probe in research settings to investigate specific biological pathways and mechanisms.

Medicine

  • Therapeutic Potential : Ongoing research is focused on exploring its potential therapeutic applications, particularly in treating diseases such as cancer and infections.
  • Drug Development : The compound's unique structure makes it a candidate for drug development initiatives aimed at creating novel pharmaceuticals.

Industry

  • Material Science : The compound can be applied in the development of new materials with tailored properties for industrial applications.
  • Chemical Processes : It may play a role in enhancing chemical processes or developing new methodologies in synthetic chemistry.

Antioxidant Activity

Research has indicated that compounds similar to this one exhibit antioxidant properties which are vital for neutralizing free radicals and preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and NF-kB. These findings suggest its potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog 1: 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates (IIIa–IIIh)

Key Features :

  • Core structure : Bicyclic imidazo-tetrazine system with a carboxylate ester at C6.
  • Synthesis: Derived from 5-aminoimidazole-4-carboxamide (AIC) via diazotization, methyl isocyanate addition, and subsequent esterification .

Comparison :

  • Ring complexity : The target compound’s tricyclic system offers greater conformational rigidity compared to the bicyclic imidazo-tetrazine.
  • Substituent effects : Oxolanylmethyl groups in the target may improve solubility over the methyl and ester groups in IIIa–IIIh.
  • Functional groups: The imino and carboxamide groups in the target compound provide distinct hydrogen-bonding motifs absent in IIIa–IIIh.

Structural Analog 2: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

Key Features :

  • Core structure : Spiro[4.5]decane system with fused oxa-aza rings and benzothiazole substituents.
  • Synthesis: Produced via reactions involving 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-ylimino intermediates .

Comparison :

  • Ring topology : The spiro system in this analog contrasts with the fused tricyclic core of the target compound.

Structural Analog 3: (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

Key Features :

  • Core structure : Bicyclic β-lactam (cephalosporin-like) framework with thiadiazole and tetrazole substituents.
  • Functionality : Designed for antibacterial activity via β-lactam ring reactivity .

Comparison :

  • Substituent diversity : Thiadiazole and tetrazole groups enhance electrophilicity, whereas the target’s oxolanylmethyl groups favor metabolic stability.

Research Findings and Implications

  • Structural Analysis : The target compound’s tricyclic system and oxolanylmethyl groups distinguish it from bicyclic analogs in terms of solubility and steric effects. Crystallographic tools like SHELXL and ORTEP are critical for resolving such complex frameworks.
  • Synthetic Challenges: Multi-step routes involving cyclization and functional group compatibility (e.g., imino stability) are likely required, paralleling methods in and .
  • Property Prediction : QSPR/QSAR models () could predict logP, solubility, and bioavailability based on van der Waals descriptors and electronic profiles.

Biological Activity

The compound 6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide , also known as BAS 04995413, is a complex organic molecule with significant potential in pharmacological applications. Its unique structure suggests various biological activities that merit investigation.

PropertyValue
Molecular Formula C23H27N5O4
Molecular Weight 437.5 g/mol
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 2
LogP (XlogP) 0.7

The biological activity of BAS 04995413 is hypothesized to involve interactions with specific biological targets such as G protein-coupled receptors (GPCRs) and other molecular pathways that regulate cellular functions.

GPCR Interaction

Recent studies indicate that BAS 04995413 interacts with GPCRs, which play crucial roles in many physiological processes and are common targets for drug development. The compound's predicted structure suggests it may modulate receptor activity, influencing downstream signaling pathways involved in cell proliferation and apoptosis.

Biological Activity

  • Anticancer Properties
    • Inhibition of Cancer Stem Cells (CSCs) : Research has shown that compounds targeting CSCs can effectively reduce tumor growth and recurrence. BAS 04995413 has been investigated for its potential to inhibit CSC markers such as CD44 and ALDH1 in breast cancer models.
    • Mechanism : The compound may induce apoptosis in CSCs by downregulating critical survival pathways involving the c-Myc oncogene, which is often overexpressed in various cancers.
  • Neuroprotective Effects
    • Preliminary studies suggest that BAS 04995413 may exhibit neuroprotective properties similar to those observed in derivatives of K252a, a known neuroprotective agent. This could position the compound as a candidate for treating neurodegenerative diseases.

Case Study 1: Breast Cancer

In vitro studies using MDA-MB-231 breast cancer cells treated with BAS 04995413 demonstrated:

  • Reduction in Mammosphere Formation : Treatment led to a significant decrease in mammosphere formation efficiency.
  • Apoptosis Induction : The late apoptotic cell population increased from 6.5% to 23.7% after treatment with the compound.

Case Study 2: Neuroprotection

Research into the neuroprotective effects of compounds similar to BAS 04995413 revealed:

  • Cell Viability Enhancement : In neuronal cell cultures exposed to oxidative stress, treatment with the compound improved cell viability and reduced markers of apoptosis.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing this compound, and how can reaction intermediates be optimized for yield?

The compound is synthesized via multi-step reactions involving cyclization and functionalization. A validated approach includes:

  • Step 1 : Condensation of spirocyclic precursors (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) with benzothiazol-2-yl-amine derivatives under reflux in anhydrous solvents (e.g., THF or DMF) .
  • Step 2 : Subsequent reaction with pyrrolidine to introduce the bis(oxolan-2-ylmethyl) groups, monitored by TLC and purified via column chromatography.
  • Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl) and using catalysts like DMAP (5 mol%) can improve yields to >70% .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • IR Spectroscopy : Identifies key functional groups (e.g., imino C=N stretch at ~1650 cm⁻¹ and carbonyl C=O at ~1720 cm⁻¹) .
  • UV-Vis : Detects π→π* transitions in the triazatricyclic core (λmax ~280–320 nm) .
  • Elemental Analysis : Validates purity (C, H, N within ±0.3% of theoretical values) .

Q. How can researchers assess the compound’s purity and stability under storage conditions?

  • HPLC-MS : Quantifies impurities (<1% w/w) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Stability Testing : Store at –20°C under inert gas (argon) to prevent oxidation. Monitor degradation via ¹H NMR over 6 months .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., GSK-3β). Focus on hydrogen bonding between the carboxamide group and ATP-binding pockets .
  • MD Simulations : Run 100-ns trajectories in Desmond to assess conformational stability in aqueous environments .

Q. How can contradictory data in solubility or reactivity be resolved?

  • Reproducibility Framework : Standardize solvent systems (e.g., DMSO for stock solutions) and control humidity during experiments to minimize hydrolysis .
  • Advanced Spectroscopy : Use 2D NMR (HSQC, HMBC) to resolve tautomeric equilibria (e.g., imino vs. enamine forms) .

Q. What strategies enable the study of structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Replace oxolane methyl groups with bulkier substituents (e.g., cyclopentyl) to probe steric effects .
  • Biological Assays : Test against panels of cancer cell lines (e.g., NCI-60) and correlate activity with LogP values (predicted via ChemAxon) .

Q. How can heterogeneous catalysis improve the scalability of its synthesis?

  • Membrane Technologies : Employ ceramic-supported palladium catalysts for selective hydrogenation of intermediates (TOF >500 h⁻¹) .
  • Flow Chemistry : Optimize residence time (<30 s) and temperature (80–100°C) to reduce side-product formation .

Q. Methodological Notes

  • Experimental Design : Prioritize DoE (Design of Experiments) to evaluate temperature, solvent polarity, and catalyst loading synergistically .
  • Data Validation : Cross-reference XRD (if crystalline) with computational geometry (DFT at B3LYP/6-31G* level) to confirm structural assignments .

Properties

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

IUPAC Name

6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H27N5O4/c1-14-6-7-19-26-21-18(23(30)27(19)12-14)10-17(22(29)25-11-15-4-2-8-31-15)20(24)28(21)13-16-5-3-9-32-16/h6-7,10,12,15-16,24H,2-5,8-9,11,13H2,1H3,(H,25,29)

InChI Key

HZKQXLDSLMFBPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NCC5CCCO5)C=C1

Origin of Product

United States

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